

Isochlorogenic acid b CAS number and molecular weight

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Compound of Interest

Compound Name: *Isochlorogenic acid b*

Cat. No.: *B3432505*

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An In-depth Technical Guide to **Isochlorogenic Acid B**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isochlorogenic acid b** (ICAB), a naturally occurring polyphenolic compound with significant therapeutic potential. This document details its core properties, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols for its extraction, quantification, and bioactivity assessment.

Core Compound Details

Isochlorogenic acid B is a dicaffeoylquinic acid, a class of esters formed from caffeic acid and quinic acid. It is an isomer of isochlorogenic acid A and C and is found in various plants, including coffee beans and the flower buds of *Lonicera japonica* Thunb.[1].

Parameter	Value
CAS Number	14534-61-3[1][2][3][4]
Molecular Formula	C ₂₅ H ₂₄ O ₁₂
Molecular Weight	516.45 g/mol
Physical Appearance	White or colorless crystalline powder
Solubility	Soluble in DMSO, Pyridine, Methanol, and Ethanol
Purity (Typical)	≥98% (by HPLC)

Biological Activities and Therapeutic Potential

Isochlorogenic acid B has garnered significant attention for its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.

Neuroprotective Activity

ICAB has demonstrated neuroprotective properties, particularly in mitigating neuroinflammation and oxidative stress. Research indicates that ICAB can alleviate lead-induced anxiety, depression, and neuroinflammation in mice by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It has been shown to increase the expression of BDNF and the phosphorylation of key downstream targets like CREB and PI3K/AKT, while decreasing the levels of inflammatory mediators such as TLR4 and MyD88.

Hepatoprotective Activity

Studies have highlighted the hepatoprotective effects of ICAB, especially in the context of non-alcoholic steatohepatitis (NASH) and liver fibrosis. It has been shown to protect against liver fibrosis by inhibiting oxidative stress through the Nrf2 signaling pathway and suppressing profibrogenic factors via the miR-122/HIF-1α signaling pathway.

Antioxidant and Anti-inflammatory Properties

ICAB is a potent antioxidant with significant free radical scavenging activity. Its anti-inflammatory effects are mediated, in part, by the inhibition of the HMGB1/TLR4/NF- κ B signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

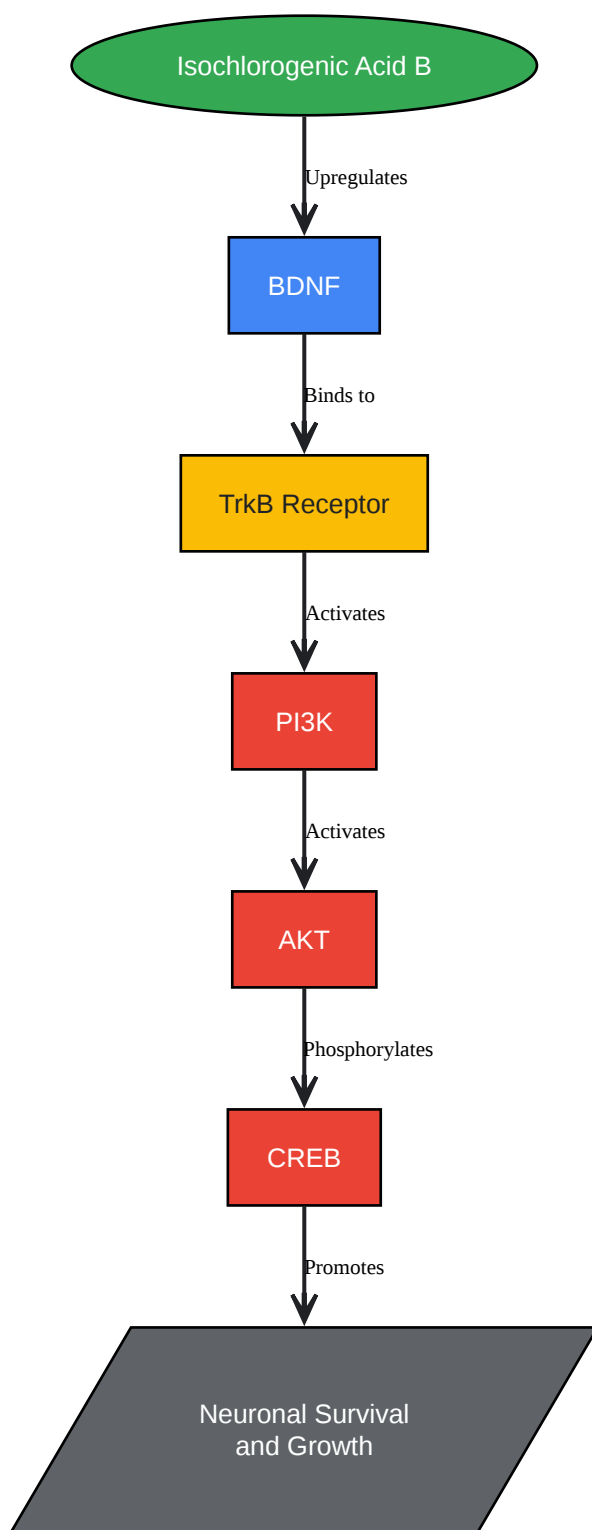
Other Biological Activities

In addition to the above, **isochlorogenic acid B** has been reported to possess antiviral and antimicrobial activities. It has also been identified as a potential PDE-5 inhibitor.

Signaling Pathways

BDNF Signaling Pathway in Neuroprotection

The diagram below illustrates the role of **Isochlorogenic Acid B** in modulating the BDNF signaling pathway to exert its neuroprotective effects.



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Caption: Modulation of the BDNF signaling pathway by **Isochlorogenic Acid B**.

Experimental Protocols

Extraction and Purification of Isochlorogenic Acid B

This protocol describes a general method for the extraction and purification of **isochlorogenic acid B** from plant materials, such as the aerial parts of *Artemisia turanica*.

Materials:

- Air-dried and ground plant material
- Ethanol-water (1:1 v/v)
- Rotary evaporator
- Vacuum Liquid Chromatography (VLC) system with a reversed-phase column
- Methanol-water mobile phases
- Semi-preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Extraction:
 1. Perform sequential maceration of the plant material with a series of solvents, including an ethanol-water mixture.
 2. Filter the extracts and dry them using a rotary evaporator.
- VLC Fractionation:
 1. Subject the hydroethanolic extract to reversed-phase VLC.
 2. Elute with a step gradient of methanol in water to obtain several fractions.
- Semi-preparative HPLC Purification:

1. Further fractionate the active fractions from VLC using semi-preparative HPLC with a C18 column.
2. Use a methanol-water gradient as the mobile phase.
3. Collect the peaks corresponding to **isochlorogenic acid B** based on retention time and further purify if necessary.

Quantification of Isochlorogenic Acid B by HPLC

This protocol outlines a validated HPLC method for the quantitative determination of isochlorogenic acid and its isomers.

Instrumentation and Conditions:

- HPLC System: With a UV/DAD detector.
- Column: C18 column (e.g., 200 × 4.6 mm i.d., 5 µm particle size).
- Mobile Phase:
 - Solvent A: Acetonitrile
 - Solvent B: 0.1% Phosphoric acid in water
- Gradient Elution: A time-programmed gradient elution is employed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 326 nm.

Procedure:

- Standard and Sample Preparation:
 1. Prepare a stock solution of **isochlorogenic acid B** standard in a suitable solvent (e.g., methanol).

2. Prepare the sample by extracting with an appropriate solvent, followed by filtration through a 0.22 μm membrane filter.
- Analysis:
 1. Inject the standard and sample solutions into the HPLC system.
 2. Identify and quantify the **isochlorogenic acid B** peak based on the retention time and peak area compared to the standard.

In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory activity of **isochlorogenic acid B** in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

- RAW264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- **Isochlorogenic acid B**
- Cell culture medium and supplements
- ELISA kits for TNF- α , IL-1 β , and IL-6

Procedure:

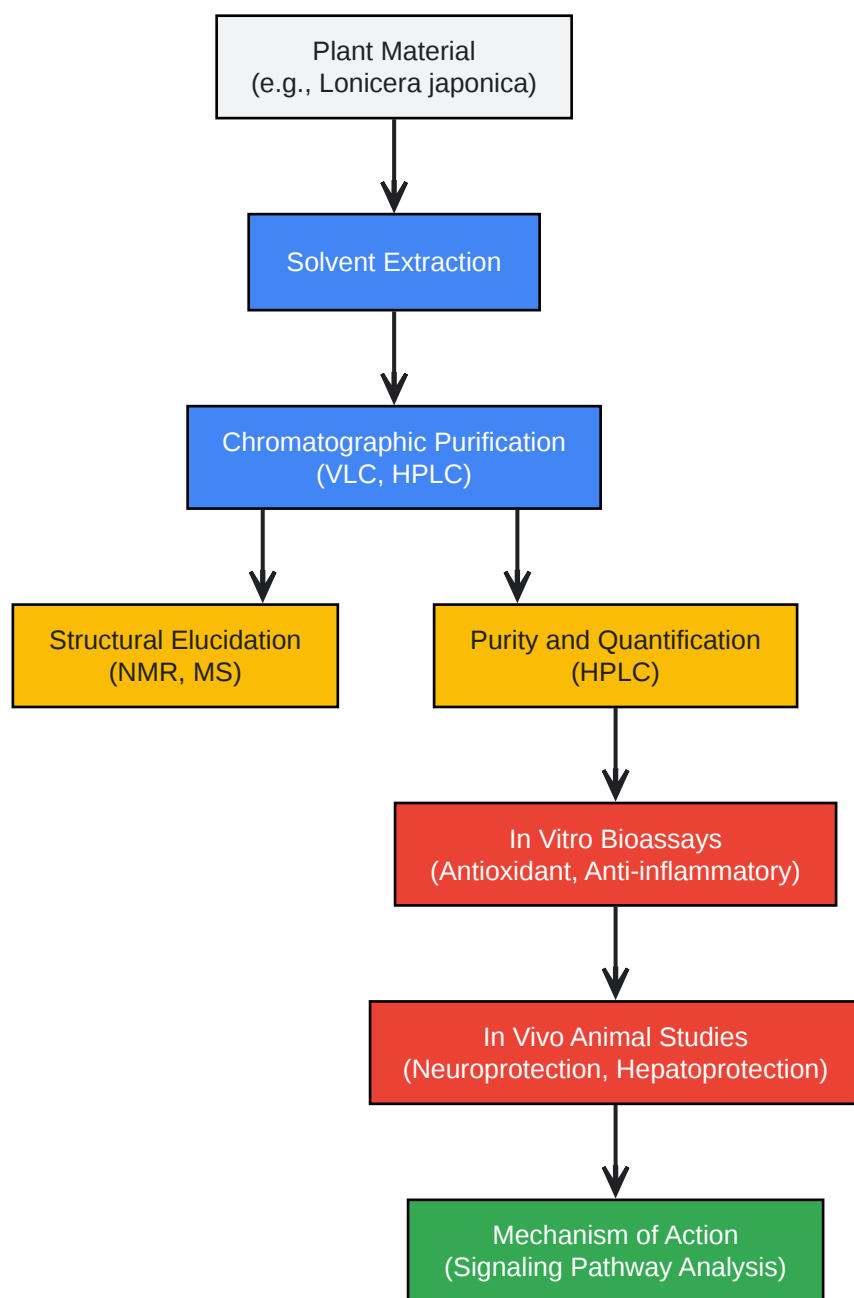
- Cell Culture and Treatment:
 1. Culture RAW264.7 cells in appropriate media.
 2. Pre-treat the cells with various concentrations of **isochlorogenic acid B** for a specified time (e.g., 24 hours).
 3. Stimulate the cells with LPS (e.g., 100 ng/mL) for a further incubation period (e.g., 16 hours).

- Cytokine Measurement:

1. Collect the cell culture supernatant.
2. Measure the concentrations of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Workflow

The following diagram provides a logical workflow for the extraction, identification, and biological evaluation of **Isochlorogenic Acid B**.



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Caption: A typical workflow for the phytochemical and pharmacological investigation of **Isochlorogenic Acid B**.

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